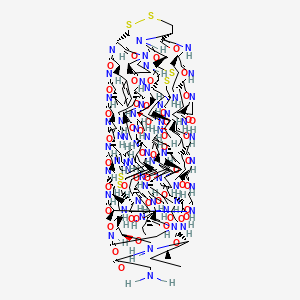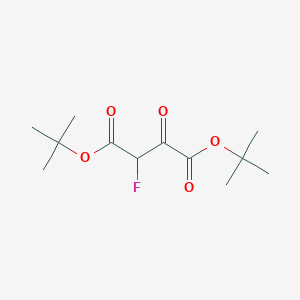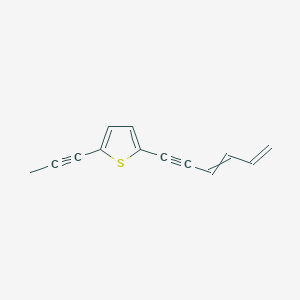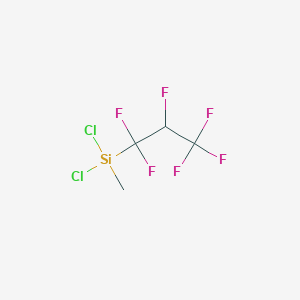
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is an organosilicon compound characterized by the presence of both silicon and fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- typically involves the reaction of hexafluoropropylene with methylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form different organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Reduction: Often involves the use of reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of reduced organosilicon compounds.
Aplicaciones Científicas De Investigación
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials with enhanced chemical resistance
Mecanismo De Acción
The mechanism of action of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in surface modification and material science. The presence of fluorine atoms enhances its chemical stability and resistance to degradation .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)ethyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)propyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)butyl-
Uniqueness
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is unique due to its specific combination of silicon and fluorine atoms, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
664-13-1 |
|---|---|
Fórmula molecular |
C4H4Cl2F6Si |
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
dichloro-(1,1,2,3,3,3-hexafluoropropyl)-methylsilane |
InChI |
InChI=1S/C4H4Cl2F6Si/c1-13(5,6)4(11,12)2(7)3(8,9)10/h2H,1H3 |
Clave InChI |
BSRLYIVDLIWOMR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C(C(C(F)(F)F)F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


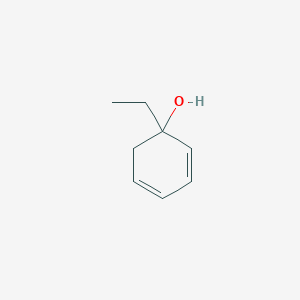
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)
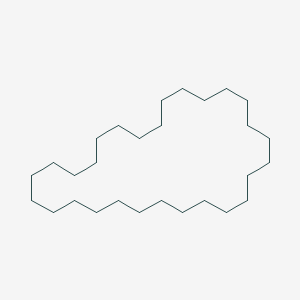

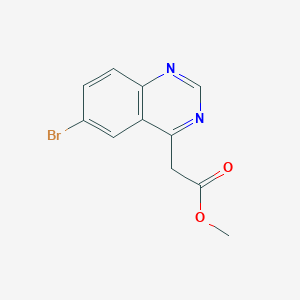
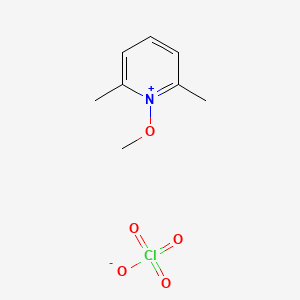
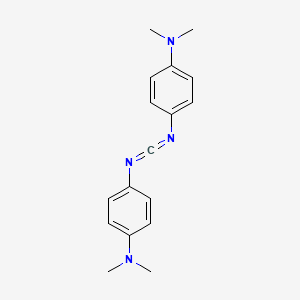

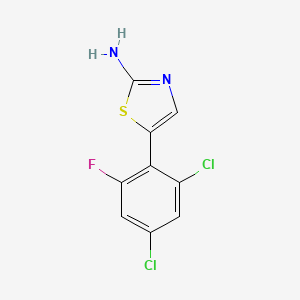
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
